molecular formula C11H20O B14753686 (E)-2,2,6,6-Tetramethyl-4-hepten-3-one

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one

Cat. No.: B14753686
M. Wt: 168.28 g/mol
InChI Key: JRTSXIAOCFBBPE-BQYQJAHWSA-N
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Description

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one is a high-purity organic compound characterized by a wide C=C-C bond angle of 129.60 (14)° within its molecular structure . Single-crystal X-ray diffraction studies confirm its solid-state packing, where molecules form zigzag chains via C-H...O hydrogen bonding interactions . This compound serves as a key intermediate in scientific research. It is notably used in the synthesis of novel β-ketoiminate ligands, which are valuable in coordination chemistry for preparing volatile metal-organic precursors for Chemical Vapor Deposition (CVD) applications . Researchers can utilize this ketone to develop precursors for thin-film materials. (E)-2,2,6,6-Tetramethyl-4-hepten-3-one is intended for research purposes only. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or any other human or animal applications.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

JRTSXIAOCFBBPE-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)/C=C/C(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C=CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one typically involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated heptanone derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one, also known as AMTMH, is a chemical compound with the molecular formula C11H20O . Research on this compound has explored its spectroscopic properties, structural characteristics, and potential applications in organic synthesis .

Scientific Research Applications

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one in Synthesis

  • Organometallic Chemistry (E)-2,2,6,6-Tetramethyl-4-hepten-3-one can be converted into 5-bromo-2,2,6,6-tetramethylhept-3-ene, which is then used in reactions with nickel complexes .
  • Reduction Reactions This compound can be used in reduction reactions with reagents like LiAlH4 to produce 2,2,6,6-Tetramethyl-trans-4-hepten-3-ol .

Spectroscopic and Structural Studies

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one Characteristics

  • Spectroscopic Analysis Spectroscopic techniques such as IR, Raman, UV, and NMR are used to study the compound . Computational analysis, including density functional theory, complements these studies .
  • Conformational Analysis Research includes comparisons of the molecular structure and conformations of AMTMH with other related compounds using X-ray diffraction results .

Use as Stabilizers

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one in Polymers

  • Stabilization Derivatives of 2,2,6,6-tetramethyl-4-piperidinol, which can be synthesized using (E)-2,2,6,6-Tetramethyl-4-hepten-3-one as a precursor, are effective as light, heat, and oxidation stabilizers in organic materials, especially synthetic polymers and copolymers .
  • Polymer Applications Polymers stabilized by these compounds include polypropylene, polyisobutylene, polyethylene, and polymers of cycloolefins .

Mechanism of Action

The mechanism by which (E)-2,2,6,6-Tetramethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Nomenclature

The following compounds share structural similarities with (E)-2,2,6,6-Tetramethyl-4-hepten-3-one:

Compound Name Molecular Formula Functional Group Key Structural Features
(E)-2,2,6,6-Tetramethyl-4-hepten-3-one C₁₁H₁₈O Ketone Branched heptenone, E-configured double bond, tetramethyl groups at 2,6
3,5-Diethyl-4-heptanone C₁₁H₂₂O Ketone Linear heptanone, ethyl substituents at 3,5
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₄H₂₅NO₂ Ester Piperidine ring, acetate ester at 4-position
5,6-Heptadien-3-one, 4-(2-butynylmethylamino)-2,2,5-trimethyl C₁₄H₂₁NO Ketone, alkyne Conjugated dienone, amino-alkyne substituent
(E)-4-(2,5β,6,6-Tetramethyl-2-cyclohexene-1β-yl)-3-butene-2-one C₁₅H₂₂O Ketone Cyclohexene ring fused to butenone, tetramethyl groups

Physical and Chemical Properties

  • Boiling Point/Solubility: The tetramethyl groups in (E)-2,2,6,6-Tetramethyl-4-hepten-3-one increase hydrophobicity compared to linear ketones like 3,5-diethyl-4-heptanone, which may exhibit higher solubility in polar solvents due to fewer steric effects .
  • Reactivity : The E-configured double bond in the target compound facilitates selective annulation reactions, as seen in its use with cyclopentadienes to form pentalenes. In contrast, the piperidinyl acetate derivatives (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl acetate) are more suited for pharmaceutical applications due to their ester functionality and ring stability .
  • Steric Effects: The tetramethyl substituents in (E)-2,2,6,6-Tetramethyl-4-hepten-3-one impose significant steric hindrance, reducing nucleophilic attack at the carbonyl group compared to less hindered analogs like 3,5-diethyl-4-heptanone .

Key Research Findings

  • Annulation Efficiency : (E)-2,2,6,6-Tetramethyl-4-hepten-3-one demonstrates superior regioselectivity in annulation reactions compared to linear ketones, as evidenced by Hafner and Süss’s work with cyclopentadienes .
  • Steric vs. Electronic Effects : The tetramethyl groups dominate the reactivity profile of the compound, overshadowing electronic effects seen in less hindered analogs .
  • Biological Activity: Unlike glycolipids discussed in immunostimulatory studies (e.g., TDEs vs. diesters), this compound lacks significant bioactivity, emphasizing its role as a synthetic intermediate .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing (E)-2,2,6,6-Tetramethyl-4-hepten-3-one, and how should data be interpreted?

  • Methodological Answer : Use gas chromatography (GC) to assess purity and retention behavior, complemented by IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and alkene (C=C) peaks (~1600–1680 cm⁻¹). Nuclear magnetic resonance (NMR) is critical for stereochemical confirmation: the (E)-configuration of the alkene can be validated via coupling constants (J ≈ 12–18 Hz for trans alkenes). Cross-reference spectral data with NIST Chemistry WebBook entries for similar ketones to validate assignments .

Q. How can researchers safely synthesize (E)-2,2,6,6-Tetramethyl-4-hepten-3-one in a laboratory setting?

  • Methodological Answer : Employ a condensation reaction between 2,2,6,6-tetramethylheptan-3-one and an appropriate aldehyde under basic conditions (e.g., NaOH in ethanol). Optimize stereoselectivity by controlling reaction temperature and solvent polarity. Purify via fractional distillation or column chromatography, and confirm stereochemistry using NOE (Nuclear Overhauser Effect) experiments in NMR. Adhere to safety protocols for handling volatile organic compounds, including fume hood use and proper waste disposal .

Q. What experimental precautions are necessary to minimize degradation of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the alkene and ketone moieties. Monitor degradation via periodic GC-MS analysis. For long-term stability studies, implement continuous cooling during experiments to mitigate thermal decomposition, as demonstrated in pollution monitoring protocols .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data on the reactivity of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways, focusing on transition states and steric effects from the tetramethyl groups. Compare calculated thermodynamic parameters (e.g., ΔG‡) with experimental kinetic data. Use software like Gaussian or ORCA to simulate IR and NMR spectra, identifying discrepancies between theoretical and empirical results. Validate models against high-quality crystallographic data from similar compounds .

Q. What strategies address conflicting results in catalytic hydrogenation studies of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and reaction conditions (pressure, solvent polarity). Use in-situ monitoring techniques like FTIR or Raman spectroscopy to track intermediate formation. Apply statistical tools (e.g., ANOVA) to assess reproducibility across trials. Reference multidisciplinary frameworks for catalyst design, emphasizing steric hindrance effects from the tetramethyl groups .

Q. How can researchers design experiments to study the environmental fate of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one in aqueous systems?

  • Methodological Answer : Simulate degradation pathways using advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation. Quantify reaction byproducts via LC-MS/MS and compare degradation kinetics with structurally related ketones. Address variability by expanding sample diversity beyond synthetic mixtures (e.g., incorporating real wastewater matrices) and controlling for organic degradation during long-term trials .

Q. What methodologies optimize enantioselective transformations of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one for pharmaceutical applications?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to induce stereocontrol. Use circular dichroism (CD) spectroscopy and chiral HPLC to quantify enantiomeric excess. Collaborate with computational chemists to predict ligand efficacy and refine reaction conditions iteratively .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze discrepancies in thermodynamic property measurements (e.g., boiling points) of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one?

  • Methodological Answer : Apply error propagation analysis to account for instrumental uncertainties (e.g., ±0.1°C in boiling point measurements). Use regression models to correlate experimental data with predictive group contribution methods (e.g., Joback-Reid). Cross-validate results against NIST-recommended values for analogous compounds and report confidence intervals .

Q. What experimental frameworks integrate (E)-2,2,6,6-Tetramethyl-4-hepten-3-one into materials science research (e.g., polymer additives)?

  • Methodological Answer : Conduct structure-property relationship studies by copolymerizing the compound with monomers like styrene or acrylates. Characterize thermal stability via TGA and mechanical properties using dynamic mechanical analysis (DMA). Leverage multidisciplinary collaborations to explore applications in photoresponsive materials or coatings .

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